N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide

Description

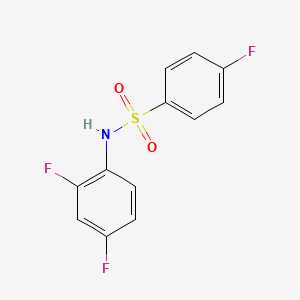

N-(2,4-Difluorophenyl)-4-fluorobenzenesulfonamide is a fluorinated sulfonamide derivative characterized by a 4-fluorobenzenesulfonyl group attached to a 2,4-difluorophenylamine moiety. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Structure

3D Structure

Properties

Molecular Formula |

C12H8F3NO2S |

|---|---|

Molecular Weight |

287.26 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H8F3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |

InChI Key |

ISTUUCGJCXMQRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4-Difluoroaniline

The synthesis of 2,4-difluoroaniline, a primary intermediate, follows a two-step process from 2,4,5-trichloronitrobenzene:

Step 1: Fluorination with Phase-Transfer Catalysis

2,4,5-Trichloronitrobenzene undergoes nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) in the presence of a quaternary ammonium catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 120–140°C under anhydrous conditions, replacing two chlorine atoms with fluorine to yield 2,4-difluoro-5-chloronitrobenzene. This step achieves a 52% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Step 2: Hydrogenation and Dechlorination

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group of 2,4-difluoro-5-chloronitrobenzene to an amine while simultaneously eliminating the remaining chlorine atom. The reaction occurs in ethanol at 50°C, producing 2,4-difluoroaniline in 48% yield after vacuum distillation.

Synthesis of 4-Fluorobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride is prepared via chlorosulfonation of fluorobenzene. Sulfur trioxide (SO₃) in chlorosulfonic acid at 0–5°C introduces the sulfonyl group, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride. The reaction requires strict temperature control to minimize polysubstitution.

Stepwise Preparation of N-(2,4-Difluorophenyl)-4-Fluorobenzenesulfonamide

Sulfonamide Coupling Reaction

The target compound is synthesized by reacting 4-fluorobenzenesulfonyl chloride with 2,4-difluoroaniline in a base-mediated coupling:

Reaction Conditions

-

Solvent: Acetonitrile or dichloromethane

-

Base: Triethylamine (2.2 equiv)

-

Temperature: 0°C → room temperature (20–25°C)

-

Time: 12–24 hours

The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. After completion, the mixture is washed with dilute HCl (5%) and brine, followed by recrystallization from ethanol/water to isolate the product (65–72% yield).

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation:

-

In situ Generation of Sulfonyl Chloride: Fluorobenzene is treated with chlorosulfonic acid and SOCl₂ directly in the reaction vessel.

-

Amine Addition: 2,4-Difluoroaniline and triethylamine are added without isolating the sulfonyl chloride.

This method reduces purification steps but requires precise stoichiometry to avoid side reactions (e.g., disulfonation).

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction rate and yield:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 72 | 98 |

| DCM | 8.9 | 68 | 95 |

| THF | 7.5 | 55 | 90 |

Acetonitrile’s high polarity facilitates better dissolution of ionic intermediates, enhancing reaction efficiency.

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve fluorination kinetics by solubilizing fluoride ions in organic phases. In the synthesis of 2,4-difluoroaniline, TBAB increases fluorination yield from 35% to 52%.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.15–7.08 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.27 (s, 1H, NH).

-

¹⁹F NMR: δ -108.5 (s, 1F), -112.3 (d, J = 8.1 Hz, 2F).

-

MS (ESI): m/z 296.0 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), with acetonitrile limits <410 ppm per ICH guidelines.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the compound's potent antiviral properties against various influenza viruses, including H1N1, H5N1, and H3N2. The compound significantly reduces viral mRNA levels, indicating its potential as an antiviral agent. For instance, in experiments conducted on A549 cells, the compound demonstrated an IC50 value of 16.79 nM against the influenza virus, showcasing its efficacy in inhibiting viral replication and entry into host cells .

1.2 Cancer Treatment

The compound has also been identified as a promising candidate for cancer therapy. It acts as an inhibitor of B-raf kinase, which is implicated in several cancers such as melanoma and colorectal cancer. The development of derivatives of N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide has shown excellent activity against B-raf kinase overactivity, making it a valuable asset in targeted cancer therapies .

1.3 Synthesis of Antimicrobial Agents

The compound serves as a building block for synthesizing antimicrobial agents. For example, it can be reacted with benzaldehyde to form derivatives that exhibit antimicrobial properties. This versatility enhances its utility in developing new therapeutic agents .

Biochemical Research Applications

2.1 Bioimaging

Beyond its pharmaceutical applications, this compound has been utilized in bioimaging techniques. The compound can be functionalized to create fluorophores that enhance imaging resolution in biological systems .

2.2 Kinase Modulation

The modulation of kinase activity is crucial for understanding various cellular processes. This compound has been studied for its ability to modulate kinases involved in critical signaling pathways. This property makes it a valuable tool in research aimed at elucidating the mechanisms of diseases related to kinase dysregulation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Influenza Virus Inhibition

In a study published in 2021, researchers demonstrated that this compound effectively inhibited the replication of influenza viruses in vitro. Using quantitative real-time PCR and immunofluorescence microscopy, they confirmed reduced levels of viral proteins and mRNA in treated cells compared to controls .

Case Study 2: Cancer Therapeutics Development

A patent filed for a derivative of this compound indicated its potential as a B-raf kinase inhibitor. Preclinical studies showed that this derivative significantly reduced tumor growth in mouse models of melanoma, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues: Sulfonamides vs. Benzamides

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Fo24 is a benzamide analog with a 2-fluorobenzoyl group instead of a sulfonamide. Its crystal structure (space group Pn) reveals near-coplanar aromatic rings (dihedral angle: 0.7°) and intramolecular N–H···O hydrogen bonds. The trifluorinated nature distinguishes it from the target compound, which has a difluorinated phenyl group .

- Synthesis : Fo24 is synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, yielding 87% efficiency. This contrasts with sulfonamide derivatives, which typically require sulfonyl chloride intermediates and controlled reaction conditions to avoid byproducts like double sulfonamides .

Fluorinated Sulfonamides with Varied Substituents

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structure: This "double sulfonamide" features two sulfonyl groups, a structural anomaly arising from unintended synthesis pathways. Its crystal packing includes weak C–H···F/O interactions, contrasting with the target compound’s simpler mono-sulfonamide structure .

- Relevance : Highlights the importance of reaction optimization in sulfonamide synthesis to avoid poly-sulfonylation .

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

- Structure: Contains a trifluoromethanesulfonyl group (CF₃SO₂) instead of a fluorobenzenesulfonyl group.

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide

- Structure: Incorporates an amino-methoxyphenyl group, enhancing hydrogen-bonding capacity. The amino group may improve water solubility but could also increase metabolic susceptibility .

Biological Activity

N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of viral infections and cancer treatment. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Recent studies have revealed that this compound exhibits antiviral properties, particularly against influenza viruses. The compound has been shown to inhibit both the entry and replication of diverse influenza strains. Specifically, it reduces the levels of viral mRNA in infected cells, indicating interference with viral transcription and processing .

Key Findings:

- Inhibition of Viral mRNA Levels : The compound significantly decreased mRNA levels for viral proteins such as HA (hemagglutinin), M1, and NS1 in A549 lung epithelial cells infected with influenza .

- Mechanism Insights : The compound appears to stabilize the prefusion conformation of the HA protein, preventing necessary conformational changes for viral entry into host cells. This was supported by resistance mutation studies and hemolysis assays demonstrating reduced membrane fusion activity .

Related Compound Studies:

- Research on similar aryl sulfonamides indicates that they can induce cytotoxicity in various cancer cell lines by targeting critical pathways such as PI3K/AKT signaling .

- For instance, derivatives of neocryptolepine have demonstrated significant cytotoxic effects on gastric cancer cell lines AGS and HGC27, suggesting that modifications in similar sulfonamide structures could yield potent anticancer agents .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide, and how is purity ensured?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 2,4-difluoroaniline under basic conditions (e.g., using triethylamine or pyridine). The reaction proceeds at room temperature or under mild heating (40–60°C) in anhydrous solvents like dichloromethane or THF .

- Purification : Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is assessed using HPLC (>98% purity threshold) and NMR spectroscopy to confirm the absence of unreacted precursors or byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : H and F NMR are used to confirm substituent positions and fluorine environments. For example, F NMR distinguishes between aromatic fluorines (e.g., δ -110 to -115 ppm for para-fluorine) and sulfonamide-bound fluorines .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with fluorine and sulfur content .

Advanced Research Questions

Q. How can unexpected byproducts, such as double sulfonamides, be identified and mitigated during synthesis?

- Methodology :

- Analytical Troubleshooting : Use LC-MS to detect side products (e.g., bis-sulfonamides formed via over-reaction). Adjust stoichiometry (limit sulfonyl chloride to 1.1 equivalents) and reaction time to minimize over-substitution .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures. For example, in related compounds, unexpected N,N-di-sulfonamide formation was confirmed via crystallography, revealing steric or electronic factors influencing reactivity .

Q. What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models optimize transition states for sulfonamide bond formation and predict electrostatic potential surfaces to assess nucleophilic/electrophilic sites .

- Molecular Docking : Simulations with enzymes (e.g., carbonic anhydrase) identify binding modes. Fluorine atoms enhance binding via halogen bonds, as shown in analogs with similar substituents .

Q. How do structural modifications (e.g., fluorination patterns) influence biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varying fluorine positions (e.g., 3,4-difluoro vs. 2,4-difluoro) and test inhibition against target proteins. For example, 2,4-difluorophenyl groups in sulfonamides improve membrane permeability due to increased lipophilicity (logP ~2.5) .

- Biological Assays : Measure IC values in enzyme inhibition assays (e.g., carbonic anhydrase IX) and correlate with computational ADMET predictions .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity data for sulfonamide analogs?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, conflicting IC values for fluorinated sulfonamides may arise from differences in buffer systems (HEPES vs. Tris) affecting ionization .

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 37°C, pH 7.4) and validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.